15-Tetracosynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

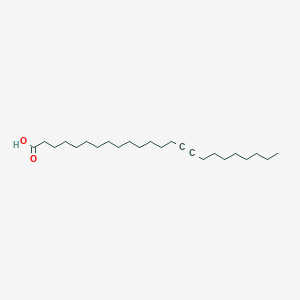

15-Tetracosynoic acid (24:1n-9) is a long-chain fatty acid that is found in various natural sources, including fish, plants, and animal tissues. It is a monounsaturated fatty acid that has been studied for its potential health benefits and its role in various biological processes.

Mechanism of Action

The mechanism of action of 15-Tetracosynoic acid is not fully understood, but it is believed to involve various signaling pathways and molecular targets in the body. It has been shown to activate various enzymes and transcription factors that regulate gene expression and cellular metabolism. It has also been shown to modulate the activity of various receptors and ion channels in the body, which may contribute to its anti-inflammatory and anti-cancer properties.

Biochemical and Physiological Effects:

15-Tetracosynoic acid has various biochemical and physiological effects on the body. It has been shown to alter the composition and fluidity of cell membranes, which may affect cellular signaling and function. It has also been shown to increase the production of ATP, the primary energy source for cells. Additionally, 15-Tetracosynoic acid has been shown to modulate the activity of various enzymes and metabolic pathways, which may contribute to its health benefits.

Advantages and Limitations for Lab Experiments

15-Tetracosynoic acid has several advantages and limitations for lab experiments. One advantage is that it is readily available from natural sources and can be synthesized using various methods. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that it is a relatively complex molecule and may require specialized equipment and techniques for analysis. Additionally, its effects on biological systems may be influenced by various factors, including dose, duration, and route of administration.

Future Directions

There are several future directions for research on 15-Tetracosynoic acid. One direction is to further elucidate its mechanism of action and molecular targets in the body. Another direction is to investigate its potential therapeutic applications for various diseases, including cancer, diabetes, and inflammation. Additionally, future research could explore the effects of 15-Tetracosynoic acid on different cell types and biological systems, as well as its interactions with other molecules and compounds in the body.

Synthesis Methods

15-Tetracosynoic acid can be synthesized by various methods, including chemical synthesis, microbial synthesis, and enzymatic synthesis. The chemical synthesis method involves the use of various chemical reagents and catalysts to produce 15-Tetracosynoic acid. The microbial synthesis method involves the use of microorganisms such as bacteria and fungi to produce 15-Tetracosynoic acid. The enzymatic synthesis method involves the use of enzymes to catalyze the conversion of other fatty acids into 15-Tetracosynoic acid.

Scientific Research Applications

15-Tetracosynoic acid has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to improve insulin sensitivity and reduce the risk of developing type 2 diabetes. Additionally, 15-Tetracosynoic acid has been studied for its role in various biological processes, including membrane structure and function, energy metabolism, and gene expression.

properties

CAS RN |

132861-77-9 |

|---|---|

Product Name |

15-Tetracosynoic acid |

Molecular Formula |

C24H44O2 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

tetracos-15-ynoic acid |

InChI |

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-8,11-23H2,1H3,(H,25,26) |

InChI Key |

LNRGNZURHQASHX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |

Other CAS RN |

132861-77-9 |

synonyms |

15-tetracosynoic acid omega9-tetracosynoic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)

![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)

![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)